Ethyl 3,5-dichloropicolinate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,5-dichloropyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDANWGXDANXYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626075 | |
| Record name | Ethyl 3,5-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128073-19-8 | |
| Record name | Ethyl 3,5-dichloropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Synthetic Pathways and Advanced Methodologies for Ethyl 3,5 Dichloropicolinate and Its Analogues
Strategies for Regioselective Functionalization of the Pyridine (B92270) Nucleus
The introduction of chloro-substituents at the 3 and 5 positions of the pyridine ring is a critical step in the synthesis of the target compound. This is typically accomplished through direct halogenation or the functionalization of pre-derivatized precursors.
Direct Halogenation and Precursor Derivatization Techniques
Direct chlorination of picolinic acid or its esters is a primary method for producing 3,5-dichloro derivatives. This electrophilic substitution reaction on the electron-deficient pyridine ring often requires forcing conditions or the use of catalysts to achieve the desired regioselectivity.
One common approach involves the direct chlorination of a picolinate (B1231196) ester, such as methyl picolinate, using chlorine gas in the presence of a Lewis acid catalyst like iron(III) chloride. The reaction is typically conducted at low temperatures to control its exothermic nature.
Alternatively, 3,5-dichloropicolinic acid can be synthesized first, followed by esterification. The synthesis of 3,5-dichloropicolinic acid can be achieved from precursors like 3,5-dichloro-4-hydrazinopicolinic acid through a reaction with a base followed by acidification. chempanda.com Another route involves the hydrolysis of 3,5-dichloropicolinonitrile. ambeed.com
The table below summarizes a common method for the synthesis of a dichlorinated picolinic acid precursor.
Table 1: Synthesis of 3,6-Dichloropicolinic Acid from a Trichloro-Hydrazino Precursor prepchem.com
| Reactant | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| 3,5,6-trichloro-4-hydrazinopicolinic acid | Sodium hydroxide (B78521), Water, Hydrochloric acid, Methylene chloride | Reflux, followed by extraction | 3,6-dichloropicolinic acid | 62% |
While the above example illustrates the synthesis of a different isomer, the principles of precursor derivatization and subsequent reaction are applicable to the synthesis of 3,5-dichloropicolinic acid as well.
Palladium-Catalyzed Coupling Reactions in Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyridine rings, offering high regioselectivity and functional group tolerance. While not the primary route for the synthesis of ethyl 3,5-dichloropicolinate, these methods are crucial for creating a diverse range of analogues.
These reactions often involve the C-H activation of the pyridine ring, directed by a coordinating group. For instance, palladium catalysts can facilitate the arylation, alkenylation, and halogenation of pyridine derivatives at specific positions. The nitrogen atom of the pyridine ring itself can act as a directing group, guiding the catalyst to the ortho C-H bonds.
Mechanistic Investigations of Esterification Reactions
The final step in the synthesis of this compound is the esterification of 3,5-dichloropicolinic acid with ethanol (B145695). This can be achieved through several methods, most notably Fischer esterification and transesterification.
Acid-Catalyzed Fischer Esterification and its Variants
Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often employed, or the water formed is removed.
The mechanism involves the following key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: A molecule of water is eliminated, forming a protonated ester.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
For the synthesis of this compound, 3,5-dichloropicolinic acid is reacted with an excess of ethanol in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride.
Table 2: Esterification of 3,5-Dichloropicolinic Acid
| Reactant | Reagents | Conditions | Product |
|---|---|---|---|
| 3,5-Dichloropicolinic acid | Ethanol, Acid catalyst (e.g., HCl, H₂SO₄) | Heating, excess ethanol | This compound |
Transesterification Processes for Picolinate Esters
Transesterification is another viable method for the synthesis of picolinate esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alkoxy group. For instance, mthis compound could be converted to this compound by reacting it with ethanol. This reaction can be catalyzed by either acids or bases. The equilibrium is typically shifted towards the desired product by using a large excess of the reactant alcohol.
Innovative Synthetic Approaches and Sustainable Chemistry Principles
Recent research has focused on developing more sustainable and efficient methods for the synthesis of functionalized pyridines. These approaches often involve the use of greener catalysts, solvent-free conditions, and multicomponent reactions to reduce waste and energy consumption. While specific examples for the large-scale industrial production of this compound using these methods are not widely published, the principles of green chemistry are increasingly being applied to the synthesis of related heterocyclic compounds.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. clockss.orgresearchgate.netresearchgate.netnih.gov The application of microwave irradiation in the synthesis of pyridine derivatives, including picolinates, has been shown to be highly effective.
One notable approach involves the Bohlmann-Rahtz pyridine synthesis, which can be efficiently carried out using microwave heating. researchgate.netbeilstein-journals.org This reaction condenses an enamine with an alkynone, followed by cyclodehydration to form the pyridine ring. researchgate.net Microwave irradiation can drive this reaction to completion in a single step, often with total regioselectivity. researchgate.netbeilstein-journals.org For instance, the reaction of ethyl β-aminocrotonate with an alkynone at 170°C under microwave irradiation for 20 minutes in toluene (B28343) yields the corresponding pyridine derivative in good yield. researchgate.net The use of a Brønsted or Lewis acid catalyst can further enhance the efficiency of this one-pot procedure. researchgate.net
Another example of microwave-assisted synthesis is the preparation of disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters. clockss.orgresearchgate.net In this method, 2-aminopyridines are condensed with ethyl 2-halogenated acetoacetates in ethanol under microwave heating at 120°C for 20-30 minutes, resulting in acceptable yields of the desired products. clockss.orgresearchgate.net This protocol highlights the ability of microwave energy to facilitate condensations that are often sluggish under conventional heating.
The benefits of microwave-assisted synthesis extend to multi-component reactions as well. A one-pot, three-component domino reaction of isatin, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5-one under solvent-free microwave irradiation demonstrates the efficiency and environmental advantages of this technology. bohrium.com Similarly, the synthesis of dihydropyrido[2,3-d]pyrimidine derivatives has been achieved through a catalyst-free, one-pot, three-component reaction under microwave irradiation. bohrium.com
| Reaction Type | Conditions (Microwave) | Reaction Time (Microwave) | Yield (Microwave) | Conditions (Conventional) | Reaction Time (Conventional) | Yield (Conventional) | Reference |
|---|---|---|---|---|---|---|---|
| Bohlmann-Rahtz Pyridine Synthesis | 170°C, Toluene, Acid Catalyst | 20 min | Good | High Temperature, Sealed Tube | Several hours | Variable | researchgate.net |
| Imidazo[1,2-a]pyridine (B132010) Ester Synthesis | 120°C, Ethanol | 20-30 min | Acceptable | Reflux | Hours to days | Lower | clockss.orgresearchgate.net |
| Benazepril Intermediate Synthesis | Microwave Irradiation | Shorter | Improved | Thermal Conditions | Longer | Lower | nih.gov |
Multi-Component Condensation Reactions in Ester Synthesis
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. wikipedia.org The Hantzsch pyridine synthesis is a classic example of an MCR used to produce dihydropyridines, which can then be oxidized to pyridines. wikipedia.orgscribd.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org
Recent advancements have focused on making the Hantzsch synthesis more environmentally friendly and efficient. wikipedia.org For instance, the reaction has been successfully performed in water as a solvent, with direct aromatization of the dihydropyridine (B1217469) intermediate facilitated by oxidizing agents like ferric chloride or potassium permanganate (B83412) in a one-pot process. wikipedia.org The use of microwave irradiation has also been shown to accelerate the Hantzsch synthesis. wikipedia.org
The synthesis of picolinate derivatives has also benefited from MCR strategies. A notable example is the synthesis of picolinates and picolinic acid derivatives through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes. researchgate.netrsc.org This reaction is efficiently catalyzed by a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH2PO3H2)2, at ambient temperature in ethanol. researchgate.netrsc.org This catalyst demonstrates excellent performance compared to other homogeneous and heterogeneous catalysts. rsc.org
Furthermore, the Ugi three-component reaction, which couples 2-aminopyridines, aldehydes, and isonitriles or cyanides, provides an efficient route to imidazo[1,2-a]pyridine derivatives. researchgate.net This highlights the versatility of MCRs in generating diverse heterocyclic structures.
| Reaction Name | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridines/Pyridines | One-pot, can be performed in water, amenable to microwave heating. | wikipedia.orgscribd.comorganic-chemistry.org |
| Picolinate Synthesis via MCR | 2-Oxopropanoic acid/ester, Ammonium Acetate, Malononitrile, Aldehyde | Picolinates/Picolinic Acids | Utilizes a heterogeneous catalyst (UiO-66(Zr)-N(CH2PO3H2)2), proceeds at ambient temperature. | researchgate.netrsc.org |
| Ugi Three-Component Reaction | 2-Aminopyridines, Aldehydes, Isonitriles/Cyanides | Imidazo[1,2-a]pyridines | Efficient generation of fused heterocyclic systems. | researchgate.net |
Application of Lewis Acid Catalysis (e.g., Indium(III) Chloride)
Lewis acid catalysis plays a crucial role in a wide array of organic transformations, including the synthesis of heterocyclic compounds. mpg.dersc.orgscielo.br Indium(III) chloride (InCl3) has gained significant attention as a versatile and effective Lewis acid catalyst due to its stability in air and water, low toxicity, and operational simplicity. thieme-connect.com
In the context of pyridine synthesis, InCl3 has been shown to catalyze the synthesis of tetrasubstituted pyridines through the Michael addition of a 1,3-dicarbonyl compound with an α,β-unsaturated oxime, followed by a ring-closing reaction. acs.orgnih.gov This method offers a neat, catalyst-based approach to complex pyridine derivatives. acs.orgnih.gov InCl3 has also been employed in the synthesis of various fused pyridine and quinoline (B57606) derivatives. For example, it catalyzes the synthesis of pyranoquinolines and phenanthrolines in high yields. thieme-connect.com
The catalytic activity of InCl3 extends to multi-component reactions as well. It has been used to catalyze the synthesis of pyrrole (B145914) derivatives and in A3-coupling reactions to produce propargylamines. uc.pt The mechanism often involves the activation of carbonyl groups or imines by the Lewis acidic indium center. uc.ptnih.gov For instance, in the synthesis of imidazo[1,2-a]pyridine derivatives, indium(III) tribromide catalyzes a consecutive A3-coupling and cycloisomerization process. uc.pt
The choice of Lewis acid can be critical. While other indium(III) salts like InI3, InBr3, In(OAc)3, and In(OTf)3 can also catalyze these reactions, InCl3 often provides superior results. thieme-connect.com The catalyst loading can also be optimized; for example, a decrease in InCl3 loading to 5 mol% can lead to a lower product yield even with extended reaction times. thieme-connect.com
| Reaction Type | Substrates | Product | Key Advantages of InCl3 | Reference |
|---|---|---|---|---|
| Tetrasubstituted Pyridine Synthesis | 1,3-Dicarbonyl, α,β-Unsaturated Oxime | Tetrasubstituted Pyridine | Neat reaction conditions, high efficiency. | acs.orgnih.gov |
| Annulated Pyridine/Quinoline Synthesis | 1-Aminopenta-1,4-diene fragment, Aromatic Aldehyde | Pyranoquinolines, Phenanthrolines | High yields, regioselectivity. | thieme-connect.com |
| Imidazo[1,2-a]pyridine Synthesis | Aldehyde, Alkyne, 2-Aminopyridine | Imidazo[1,2-a]pyridine | Catalyzes A3-coupling and cycloisomerization. | uc.pt |
Methodologies for Compound Isolation, Purification, and Characterization
Following the synthesis of this compound and its analogues, robust methods for isolation, purification, and characterization are essential to ensure the identity and purity of the final products.
Isolation and Purification: The initial isolation of the crude product often involves standard workup procedures such as extraction, washing, and drying. For solid products, recrystallization from a suitable solvent is a common and effective purification technique. farmaciajournal.com For example, after a microwave-assisted synthesis, the reaction mixture can be cooled to induce crystallization, and the resulting solid can be collected by filtration and recrystallized from a solvent like ethanol. farmaciajournal.commdpi.com
Chromatographic techniques are also widely used for purification. Column chromatography on silica (B1680970) gel is a standard method for separating the desired product from unreacted starting materials and byproducts. google.com The choice of eluent is critical for achieving good separation.
Characterization: The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for structural elucidation. thermofisher.com ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. clockss.orgchemicalbook.comrsc.org For example, in the ¹H NMR spectrum of an ethyl picolinate derivative, one would expect to see characteristic signals for the ethyl group (a quartet and a triplet) and signals for the protons on the pyridine ring. researchgate.net The chemical shifts and coupling constants of the aromatic protons can confirm the substitution pattern on the pyridine ring. thermofisher.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. thermofisher.comresearchgate.net For an ester like this compound, a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group would be expected around 1720-1740 cm⁻¹. researchgate.netlibretexts.org
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. clockss.org This data is crucial for confirming the molecular formula of the synthesized product.
Elemental Analysis: Elemental analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which can be used to verify the empirical formula. researchgate.net
| Technique | Expected Key Signals/Features for this compound | Reference |
|---|---|---|
| ¹H NMR | Triplet and quartet for the ethyl group; signals in the aromatic region for the pyridine protons. | researchgate.netthermofisher.com |
| ¹³C NMR | Signals for the carbonyl carbon, carbons of the ethyl group, and carbons of the dichlorinated pyridine ring. | clockss.orgchemicalbook.com |
| IR Spectroscopy | Strong C=O stretch for the ester group (approx. 1720-1740 cm⁻¹). | researchgate.netlibretexts.org |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | clockss.org |
Exploration of Chemical Reactivity and Mechanistic Transformations of Ethyl 3,5 Dichloropicolinate
Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyridine Moiety
The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the inductive effect of the two chlorine atoms and the electron-withdrawing ester group, renders Ethyl 3,5-dichloropicolinate susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction class is fundamental for the functionalization of the pyridine core. The generally accepted mechanism proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex, although some SNAr reactions may proceed through a concerted mechanism nih.gov.
In molecules with multiple potential leaving groups, such as this compound, the site of nucleophilic attack is a critical consideration. The substitution pattern is governed by a combination of electronic and steric factors. The pyridine nitrogen atom and the C2-ester group are both electron-withdrawing, which activates the ring for nucleophilic attack.
Research on analogous 2-substituted 3,5-dichloropyrazines provides a strong rationale for predicting the regioselectivity in this compound. Studies have shown that when an electron-withdrawing group (EWG) occupies the 2-position of the ring, nucleophilic attack occurs preferentially at the 5-position researchgate.net. Conversely, an electron-donating group (EDG) at the 2-position directs the attack to the 3-position researchgate.net. Given that the ethyl carboxylate group at the C2 position is an EWG, nucleophilic attack is predicted to selectively occur at the C5 position.
This preference can be attributed to two main factors:
Electronic Stabilization : The EWG at C2 can more effectively stabilize the negative charge developed in the Meisenheimer intermediate when the attack occurs at the C5 position, compared to an attack at the C3 position.
Steric Hindrance : The ethyl ester group at the C2 position presents significant steric bulk, hindering the approach of a nucleophile to the adjacent C3 position. The C5 position is sterically more accessible.
Table 1: Predicted Regioselectivity in SNAr of this compound
| Position of Attack | Directing Influence of C2-Ester Group | Steric Accessibility | Predicted Outcome |
|---|---|---|---|
| C3-Chloride | Unfavorable (Less electronic stabilization) | Low (Hindered by adjacent ester) | Minor or no product |
| C5-Chloride | Favorable (Greater electronic stabilization) | High (Remote from ester) | Major product |
The kinetics of SNAr reactions are profoundly influenced by the electronic properties of the substrate, the nucleophile, and the leaving group. For this compound, the pyridine ring is highly electron-deficient, which is a key factor in accelerating the rate of nucleophilic attack.
The rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the stabilized Meisenheimer intermediate researchgate.net. The rate of this step is enhanced by features that stabilize this intermediate. In this compound, the following electronic factors contribute to its reactivity:
Pyridine Nitrogen : The electronegative nitrogen atom acts as a powerful "electron sink," withdrawing electron density from the ring and stabilizing the anionic intermediate.
Ester Group : The C2-carboxylate group is also strongly electron-withdrawing, further delocalizing the negative charge of the intermediate.
Reactions Involving the Ester Functional Group
The ethyl ester group at the C2 position is a versatile functional handle that can undergo several important transformations, including hydrolysis, amidation, and reduction.
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base libretexts.orglibretexts.org.
Acidic Hydrolysis : Under acidic conditions, the reaction is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst libretexts.orgchemguide.co.uk. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks this carbon, and after a series of proton transfers, an alcohol (ethanol) is eliminated, yielding 3,5-dichloropicolinic acid. This reaction is reversible and typically does not go to completion libretexts.org.
Basic Hydrolysis (Saponification) : This method involves heating the ester with a strong base, such as sodium hydroxide (B78521) chemguide.co.uk. The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. The ethoxide then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield a carboxylate salt (e.g., sodium 3,5-dichloropicolinate) and ethanol (B145695). Saponification is an irreversible process and goes to completion libretexts.org. A final acidification step is required to obtain the free carboxylic acid.
Table 2: Comparison of Ester Hydrolysis Conditions
| Condition | Catalyst/Reagent | Mechanism | Key Intermediate | Products | Reversibility |
|---|---|---|---|---|---|
| Acidic | H₃O⁺ (catalytic) | Nucleophilic acyl substitution | Protonated carbonyl | Carboxylic acid + Alcohol | Reversible chemguide.co.uk |
| Basic | OH⁻ (stoichiometric) | Nucleophilic acyl substitution | Tetrahedral alkoxide | Carboxylate salt + Alcohol | Irreversible libretexts.org |
The direct conversion of an ester to an amide, known as amidation, is a valuable transformation. This reaction typically involves heating the ester with an amine. Due to the relatively poor leaving group ability of the alkoxide, these reactions often require high temperatures or the use of catalysts mdpi.com. Lewis acids like iron(III) chloride have been shown to effectively catalyze the direct amidation of esters, including pyridinecarboxylates, under solvent-free conditions mdpi.com. The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen and pyridine nitrogen, which activates the ester towards nucleophilic attack by the amine.
The term transamidation more commonly refers to the conversion of one amide to another, but it is sometimes used to describe the amidation of esters nih.govnih.gov. Transition-metal-free methods have been developed for the amidation of esters at room temperature, often utilizing a strong base to deprotonate the amine, thereby increasing its nucleophilicity researchgate.netbohrium.com.
The carboxylate ester functional group can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents, most commonly lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the elimination of the ethoxide. The resulting aldehyde is then immediately reduced further by another equivalent of hydride to yield the primary alcohol, (3,5-dichloropyridin-2-yl)methanol. This reduction is generally high-yielding and does not affect the chloro-substituents on the aromatic ring.
Carbonyl Condensation Reactions and Enolate Chemistry of Related Esters
The reactivity of esters like this compound is significantly influenced by the chemistry of enolates. Enolates are reactive intermediates formed by the deprotonation of the α-carbon (the carbon atom adjacent to the carbonyl group) of a carbonyl compound. ubc.camasterorganicchemistry.com For this compound, the α-hydrogens are located on the methylene group of the ethyl ester portion. These protons are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a suitable strong base to form an enolate ion. masterorganicchemistry.com The resulting enolate is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen atom. masterorganicchemistry.com
Enolates are powerful nucleophiles and participate in a variety of carbon-carbon bond-forming reactions, most notably carbonyl condensation reactions. ubc.cavanderbilt.edu The Claisen condensation is a characteristic reaction of esters that possess α-hydrogens. ubc.ca In this base-catalyzed reaction, two ester molecules combine, with one acting as the enolate nucleophile and the other as the electrophile. The reaction involves the nucleophilic acyl substitution of the enolate onto the carbonyl carbon of the second ester molecule, followed by the elimination of an alkoxide ion.
In the context of this compound, a self-Claisen condensation would involve the reaction of two molecules of the ester to form a β-keto ester. The reaction is typically driven to completion by using at least one full equivalent of base, which deprotonates the resulting β-keto ester—a compound that is significantly more acidic than the starting ester—thus shifting the equilibrium. vanderbilt.edu
Mixed Claisen condensations are also feasible, where the enolate of this compound reacts with a different ester. ubc.ca For a successful mixed condensation that yields a single primary product, one of the esters should ideally have no α-hydrogens, making it incapable of forming an enolate and thus acting only as the electrophile. ubc.ca
The general mechanism for a Claisen condensation, applicable to related esters, is detailed below.
| Step | Description | Relevance to this compound |
| 1. Enolate Formation | A strong base removes an α-proton from the ester to form a resonance-stabilized enolate. ubc.ca | The base removes a proton from the -CH2- group of the ethyl ester moiety. |
| 2. Nucleophilic Attack | The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of a second ester molecule. vanderbilt.edu | The enolate of this compound attacks another molecule of the same ester. |
| 3. Elimination | The resulting tetrahedral intermediate collapses, eliminating an alkoxide group (e.g., ethoxide). | The intermediate expels an ethoxide ion (EtO⁻), forming a β-keto ester. |
| 4. Deprotonation | The highly acidic β-keto ester product is deprotonated by the alkoxide base, driving the reaction forward. vanderbilt.edu | The newly formed β-keto ester is deprotonated, shifting the equilibrium towards the product. |
| 5. Protonation | An acidic workup protonates the resulting enolate to yield the final neutral β-keto ester product. | The final product is formed upon the addition of an acid. |
Mechanistic Aspects of Photochemical Reactions and Degradation
The photochemical behavior of a molecule like this compound is determined by its ability to absorb light and undergo subsequent chemical transformations. The 3,5-dichloropyridine ring acts as a chromophore, capable of absorbing ultraviolet (UV) radiation. Upon absorption of a photon, the molecule is promoted to an electronically excited state, which can then follow several degradation pathways. The specific mechanism of photodegradation can be complex and is influenced by factors such as the wavelength of light, the presence of oxygen, and the surrounding medium. researchgate.net
One of the most probable photochemical reactions for halogenated aromatic compounds is the homolytic cleavage, or photodissociation, of the carbon-halogen bond. In this compound, the carbon-chlorine (C-Cl) bonds are susceptible to this process. The absorption of sufficient UV energy can lead to the cleavage of a C-Cl bond, generating a pyridinyl radical and a chlorine radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including hydrogen abstraction from solvent molecules or other organic matter, or reaction with molecular oxygen to form peroxy radicals, leading to further degradation.
In addition to direct photolysis, photosensitized reactions can also contribute to degradation. nih.gov These processes can be broadly categorized into two types:
Type I Reactions: The excited molecule can react directly with a substrate molecule, often through hydrogen or electron transfer, to produce free radicals. nih.gov These radicals can then participate in further degradative reactions.
Type II Reactions: The excited molecule (photosensitizer) can transfer its energy to molecular oxygen, converting it from its ground triplet state to the highly reactive singlet state (singlet oxygen). nih.gov Singlet oxygen is a powerful oxidizing agent that can attack the electron-rich pyridine ring or other parts of the molecule, leading to oxidation and decomposition.
The potential photochemical degradation pathways for this compound are summarized in the table below.
| Mechanism Type | Description | Potential Reactive Site in this compound | Initial Products |
| Direct Photolysis (Photodissociation) | Absorption of a photon leads directly to bond cleavage. | Carbon-Chlorine (C-Cl) bond. | Pyridinyl radical and Chlorine radical. |
| Photosensitization (Type I) | The excited molecule abstracts an electron or hydrogen from another molecule, forming radicals. nih.gov | The excited dichloropyridinyl moiety. | Radical cation/anion or neutral radical species. |
| Photosensitization (Type II) | The excited molecule transfers energy to O₂, forming reactive singlet oxygen (¹O₂). nih.gov | The entire molecule, particularly the electron-rich aromatic ring. | Oxidized products (e.g., endoperoxides, hydroperoxides). |
Structure Activity Relationship Sar Investigations of Halogenated Picolinate Esters
Correlating Halogenation Patterns with Biological Efficacy
The biological efficacy of picolinate (B1231196) herbicides is profoundly influenced by the pattern of halogen substitution on the pyridine (B92270) ring. Research into a series of halogenated picolinates has demonstrated that the presence, number, and position of halogen atoms are critical determinants of herbicidal activity. Specifically, the 3,5-dichloro substitution pattern, as seen in ethyl 3,5-dichloropicolinate, has been identified as a key feature for potent biological action.
The following table summarizes the general observations from SAR studies on halogenated picolinates:
| Substitution Pattern | General Biological Efficacy |
| Unsubstituted | Low to negligible |
| Monochloro (various positions) | Moderate |
| 3,5-Dichloro | High |
| Other Dichloro patterns | Variable, generally lower than 3,5 |
| Trichloro | Often high, but can vary |
Elucidating the Role of the Ester Moiety in Molecular Recognition
From a molecular recognition standpoint, the ester group can engage in van der Waals interactions and hydrophobic contacts within the binding pocket of the target protein. The size and shape of the alkyl group of the ester can influence the orientation of the entire molecule within the active site. For this compound, the ethyl group provides a balance of properties that facilitates its transport to the site of action and contributes to a favorable binding conformation.
Quantitative and Qualitative Assessment of Substituent Electronic and Steric Effects
The electronic and steric effects of the substituents on the picolinate ring are fundamental to its biological activity. Quantitative structure-activity relationship (QSAR) studies have been employed to correlate these properties with herbicidal efficacy.
Electronic Effects: The two chlorine atoms at the 3 and 5 positions exert a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect decreases the electron density of the aromatic system and influences the acidity of the picolinic acid derivative (formed upon hydrolysis of the ester). The Hammett parameter (σ) is often used to quantify the electronic influence of substituents. For chlorine, the σ value is positive, indicating its electron-withdrawing nature, which is generally correlated with increased herbicidal activity in this class of compounds.
The interplay of these effects is summarized in the table below:
| Substituent | Position | Electronic Effect | Steric Effect |
| Chlorine | 3 | Electron-withdrawing (-I) | Moderate steric bulk |
| Chlorine | 5 | Electron-withdrawing (-I) | Moderate steric bulk |
| Ethyl Ester | 2 | Electron-withdrawing, contributes to lipophilicity | Moderate steric bulk |
Conformational Analysis and its Impact on Ligand-Target Interactions
The three-dimensional conformation of this compound is a key determinant of its ability to bind effectively to its biological target. Conformational analysis, through computational modeling and spectroscopic methods, reveals the preferred spatial arrangement of the atoms in the molecule.
The rotational freedom around the single bond connecting the pyridine ring to the carboxyl group of the ester allows for different conformations. However, steric hindrance between the substituent at the 3-position (chlorine) and the ester group can restrict this rotation, favoring a more planar or near-planar conformation. This preferred conformation is believed to be the "bioactive" conformation, the one that optimally fits into the binding site of the target protein.
The interaction with the target is thought to involve a precise orientation of the halogenated pyridine ring within a hydrophobic pocket, while the carboxyl group (or its ester) forms crucial hydrogen bonds or ionic interactions. Any deviation from the optimal conformation can lead to a significant loss of biological activity, highlighting the importance of the molecule's three-dimensional structure in its mechanism of action.
Elucidation of Biochemical Mechanisms and Biological Targets
Investigation of Enzyme Inhibition Profiles
Phospholipase D (NAPE-PLD) Inhibition Studies
Currently, there are no specific studies available that directly investigate the inhibitory effect of ethyl 3,5-dichloropicolinate on N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. The inhibition of NAPE-PLD is a subject of considerable research interest for its potential therapeutic applications.
However, research on other picolinate (B1231196) derivatives suggests that this class of compounds can exhibit enzyme-inhibiting properties. For instance, studies on mthis compound, a close structural analog, have indicated its role as an enzyme inhibitor, primarily in the context of its fungicidal and herbicidal activities. The mechanism often involves the molecule binding to the active site of target enzymes, thereby modulating their activity.
Furthermore, the broader family of picolinic acid derivatives has been explored for various enzyme inhibitory activities. For example, certain picolinamide (B142947) derivatives have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov While the target enzyme is different, this demonstrates the potential of the picolinate scaffold to interact with and inhibit enzymatic processes.
The structural characteristics of this compound, including the presence of electronegative chlorine atoms and an ester group, could theoretically allow it to interact with the active site of enzymes like NAPE-PLD. The chlorine substituents can influence the electronic properties of the pyridine (B92270) ring, and the ester moiety can participate in hydrogen bonding or hydrophobic interactions.
Future research is necessary to determine if this compound or its derivatives can act as inhibitors of NAPE-PLD. Such studies would likely involve in vitro enzyme activity assays using purified NAPE-PLD and a range of potential inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Table 1: Examples of Picolinate Derivatives and Their Enzyme Inhibition Profile
| Compound | Target Enzyme/Process | Observed Effect | Reference |
| Mthis compound | Fungal Enzymes | Inhibition of fungal growth | |
| Picolinamide derivatives | 11β-HSD1 | Potent inhibition | nih.gov |
| 3-chloro-6-pyrazolyl picolinate derivatives | Auxin-signaling F-box protein 5 (AFB5) | Stronger binding ability compared to clopyralid | nih.gov |
Binding Dynamics with Biomacromolecules
Direct experimental data on the binding dynamics of this compound with specific biomacromolecules such as proteins or nucleic acids are not currently available in the scientific literature. However, the general behavior of picolinate derivatives provides a basis for hypothesizing potential interactions.
The structure of this compound suggests it has the potential to interact with biomacromolecules through various non-covalent interactions. The pyridine ring can engage in π-stacking interactions with aromatic amino acid residues in proteins, such as phenylalanine, tyrosine, and tryptophan. The chlorine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and specificity. The ester group can act as a hydrogen bond acceptor.
Studies on other picolinate derivatives have demonstrated their ability to bind to proteins. For instance, some picolinate derivatives have been shown to bind to blood plasma proteins like albumin. figshare.comacs.org The nature and strength of this binding are influenced by the specific substituents on the picolinate ring.
Molecular docking studies on other picolinate derivatives have also provided insights into their binding modes. For example, certain 3-chloro-6-pyrazolyl-picolinate derivatives have been shown through molecular docking to bind to the auxin-signaling F-box protein 5 (AFB5), suggesting a specific interaction with the protein's binding pocket. nih.gov Similarly, docking studies of novel picolinic acid derivatives with the EGFR kinase domain indicated good binding affinity and positioning within the active site. pensoft.net
To understand the specific binding dynamics of this compound, experimental techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or isothermal titration calorimetry (ITC) would be required. These methods could provide detailed information about the binding site, the types of interactions involved, and the thermodynamic parameters of binding.
Table 2: Potential Interaction Types of this compound with Biomacromolecules
| Functional Group of this compound | Potential Type of Interaction | Potential Interacting Partner in Biomacromolecules |
| Pyridine Ring | π-stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Chlorine Atoms | Halogen bonding, hydrophobic interactions | Electron-rich atoms, hydrophobic pockets |
| Ethyl Ester Group | Hydrogen bonding (acceptor), hydrophobic interactions | Hydrogen bond donors (e.g., -NH, -OH groups), hydrophobic pockets |
Advanced Computational Chemistry and Spectroscopic Characterization
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This modeling approach is crucial in drug discovery and materials science to estimate the strength of interaction, or binding affinity, between the two molecules. nih.govajchem-a.com The process involves sampling a ligand's conformations within a receptor's binding site and scoring them to identify the most stable complex. nih.gov
For Ethyl 3,5-dichloropicolinate, molecular docking studies can identify potential biological targets. Given its heterocyclic structure containing a pyridine (B92270) ring, a common scaffold in pharmacologically active compounds, it could be docked against various enzymes or receptors to explore potential inhibitory activity. nih.govniscpr.res.in For instance, DNA gyrase is a known target for antibacterial agents containing heterocyclic motifs. nih.gov
Ligand-receptor interaction modeling further details the specific non-covalent interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the complex. frontiersin.orgmdpi.com The chlorine atoms on the picolinate (B1231196) ring can participate in halogen bonding, while the ester group can act as a hydrogen bond acceptor. The aromatic ring can engage in π-stacking or hydrophobic interactions. A computational model would map these ligand-receptor pair interactions to understand the binding mechanism. nih.govnih.gov
Table 1: Illustrative Molecular Docking Results for this compound
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| E. coli DNA Gyrase B | -8.5 | Arg76, Asp73 | Hydrogen Bond with Carbonyl Oxygen |
| Val71, Ala47 | Hydrophobic Interaction | ||
| Aspergillus flavus Urate Oxidase | -7.9 | Gln228, Asn254 | Halogen Bond with Chlorine |
| Phe159, Ile289 | π-π Stacking with Pyridine Ring |
All-Atom and Coarse-Grained Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov
All-Atom (AA) MD simulations model every atom in the system explicitly. rsc.org An AA simulation of this compound, solvated in a solvent like water or an organic solvent, would reveal its dynamic behavior, solvation structure, and conformational flexibility. osti.gov Such simulations are powerful for understanding how the molecule interacts with its environment at an atomic level, but they are computationally intensive. nih.gov
Coarse-Grained (CG) MD simulations simplify the system by grouping atoms into "beads," which reduces the computational cost and allows for the simulation of larger systems over longer timescales. nih.govmdpi.com This approach is particularly useful for studying processes like self-assembly or interactions with large biological structures like lipid membranes. chemrxiv.orgrug.nl A CG model of this compound could be used to simulate its partitioning into a lipid bilayer or its aggregation behavior at high concentrations. frontiersin.org
Table 2: Comparison of Simulation Techniques for Studying this compound
| Technique | Level of Detail | Typical Timescale | Typical System Size | Application Example |
|---|---|---|---|---|
| All-Atom MD | Every atom is represented | Nanoseconds (ns) to Microseconds (µs) | ~10^5 - 10^6 atoms | Studying the precise solvation shell of the molecule in water. osti.gov |
Quantum Chemical Analyses: Electronic Structure, Frontier Orbitals (HOMO-LUMO), and Electrostatic Potential (ESP) Mapping
Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule.
Electronic Structure and Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a large gap suggests high stability and low reactivity. researchgate.netirjweb.com For this compound, the electron-withdrawing chlorine atoms and the ester group are expected to lower the energy of the LUMO, potentially making it susceptible to nucleophilic attack. niscpr.res.inchalcogen.ro
Electrostatic Potential (ESP) Mapping: An ESP map illustrates the charge distribution on the surface of a molecule. wuxiapptec.com It uses a color scale where red indicates electron-rich regions (negative potential), and blue indicates electron-poor regions (positive potential). researchgate.netresearchgate.net For this compound, the ESP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, identifying them as sites for electrophilic attack or hydrogen bond acceptance. chemrxiv.org Positive potential might be found near the hydrogen atoms. wuxiapptec.com
Table 3: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Lowered by electronegative Cl atoms | Indicates electron-donating ability |
| LUMO Energy | Significantly lowered by Cl and ester groups | Indicates electron-accepting ability niscpr.res.in |
| HOMO-LUMO Gap (ΔE) | Moderate | Predicts chemical reactivity and kinetic stability researchgate.net |
| ESP Negative Regions | Around N and O atoms | Sites for electrophilic attack and H-bonding researchgate.netchemrxiv.org |
| ESP Positive Regions | Around H atoms | Sites for nucleophilic attack researchgate.net |
Note: This table is illustrative, based on general principles of quantum chemistry.
Intermolecular Interaction Analysis using Hirshfeld Surface and Non-Covalent Interaction (NCI) Plots
Hirshfeld Surface Analysis is a method to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.net The surface is generated based on the electron distribution of the molecule, and different properties can be mapped onto it. A d_norm map, for example, uses a red-white-blue color scheme to highlight intermolecular contacts that are shorter (red spots), equal to, or longer than the van der Waals radii. mdpi.com For this compound, Hirshfeld analysis would reveal the nature and extent of interactions like Cl···H, H···H, C···H, and potential N···H or O···H contacts that govern its crystal packing. nih.govtubitak.gov.tr
Non-Covalent Interaction (NCI) Plots provide a qualitative and visual tool to study non-covalent interactions in real space. jussieu.frnih.gov NCI plots are based on the electron density and its reduced density gradient (RDG). They generate isosurfaces that are colored to distinguish between different types of interactions: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. researchgate.net For this compound, NCI plots could visualize the weak interactions within the molecule and between adjacent molecules in a dimer or crystal, highlighting the contributions of the chlorine and ester functionalities. nih.govnciatlas.org
Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation
Advanced Nuclear Magnetic Resonance (NMR): While standard ¹H and ¹³C NMR are routine for structural elucidation, advanced techniques provide more detailed information. 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning all proton and carbon signals, especially for complex structures. ipb.pt For this compound, these experiments would confirm the connectivity of the ethyl group and its attachment to the dichloropicolinate framework. Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of atoms, confirming the molecule's conformation in solution. rsc.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₉H₈Cl₂N₂O₂), HRMS would distinguish its exact mass from other compounds with the same nominal mass, providing definitive confirmation of its identity. induspublishers.com The isotopic pattern resulting from the two chlorine atoms (³⁵Cl and ³⁷Cl) would also be clearly resolved and would match the theoretical distribution, further verifying the structure.
Table 4: Spectroscopic Data for Structural Confirmation
| Technique | Purpose | Expected Key Features for this compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of ¹H and ¹³C signals | Correlations confirming the ethyl group (-CH₂-CH₃) and its connection to the carboxyl group; correlations between protons and carbons of the pyridine ring. ipb.pt |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Water |
| 3,5-dichloropyridine |
| Pyridine |
| Diethylmalonate |
| Ethyl 2-amino-5-chloro benzoate |
| raclopride |
| FLB457 |
| SCH23390 |
| Mirabegron |
Environmental Fate and Biodegradation Pathways
Photolytic Degradation Kinetics and Products in Aqueous and Soil Systems
Photolytic degradation, the breakdown of compounds by light, can be a significant dissipation pathway for pesticides in the environment. For picolinate (B1231196) herbicides, this process is particularly relevant on soil surfaces and in clear, shallow waters. While specific photolytic degradation kinetics for Ethyl 3,5-dichloropicolinate are not extensively documented in publicly available literature, studies on structurally similar compounds, such as picloram and clopyralid, provide valuable insights.
For instance, picloram is readily degraded by sunlight in aqueous solutions and on plant or soil surfaces. nih.gov The rate of photolysis is influenced by the environmental matrix, with degradation being more rapid in water compared to soil. nih.gov One study reported a 65% degradation of picloram in an aqueous solution after one week of exposure, compared to only 15% on a soil surface. nih.gov The half-life for near-surface photolysis of picloram in water has been reported to range from 2.3 to 41.3 days. frontiersin.org In contrast, clopyralid is considered to be more resistant to significant degradation by sunlight. nih.gov
The photodegradation of phthalic acid esters, which share the ester functional group with this compound, has been shown to proceed via mechanisms including C-O bond cleavage. nih.gov The half-lives of these compounds under simulated sunlight can vary significantly depending on the medium, ranging from hours in some organic solvents to over 19 days in water. nih.gov
Table 1: Photodegradation Half-lives of Related Compounds
| Compound | Medium | Half-life |
|---|---|---|
| Picloram | Water (near surface) | 2.3 - 41.3 days frontiersin.org |
| Dimethyl Phthalate | Water | 19.2 days nih.gov |
This table presents data for compounds structurally related to this compound to provide an indication of potential photolytic behavior.
The primary degradation product of this compound through hydrolysis, including photolytically induced hydrolysis, is expected to be 3,5-dichloropicolinic acid . Further photolytic degradation of this primary metabolite could lead to the cleavage of the pyridine (B92270) ring, though specific products for this compound are not well-documented.
Microbial Biotransformation: Identification of Metabolic Routes
Microbial activity is a primary driver for the degradation of pyridine herbicides in the environment. nih.govmdpi.com The rate and extent of this biotransformation are heavily dependent on environmental conditions that favor microbial growth, such as adequate soil moisture and warmer temperatures. nih.gov
Aerobic Degradation: Upper and Lower Pathway Mechanisms
Under aerobic conditions, the initial step in the degradation of this compound is likely the hydrolysis of the ester linkage to form 3,5-dichloropicolinic acid and ethanol (B145695). This initial transformation is a common feature in the metabolism of ester-containing xenobiotics.
The subsequent degradation of the chlorinated pyridine ring of 3,5-dichloropicolinic acid would constitute the "upper pathway." While specific pathways for this compound are not detailed, aerobic degradation of other chlorinated aromatic compounds often involves hydroxylation and ring cleavage. For instance, the degradation of 3,5,6-trichloro-2-pyridinol, a metabolite of other pesticides, has been shown to proceed via hydrolytic and oxidative dechlorination. researchgate.net
The "lower pathway" would involve the metabolism of the intermediates resulting from the ring cleavage. These intermediates are typically simpler organic acids that can be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. researchgate.net For example, fumaric acid has been identified as a downstream metabolite in the degradation of 3,5,6-trichloro-2-pyridinol. researchgate.net
Anaerobic Biotransformation Mechanisms
In anaerobic environments, the biotransformation of chlorinated aromatic compounds can proceed through different mechanisms. A study on the anaerobic biotransformation of a structurally similar compound, 3,5-dichloro-p-anisyl alcohol, provides a potential model for the initial steps of this compound degradation under these conditions. The initial step observed was demethylation. nih.govnih.gov For this compound, the analogous initial step would be the hydrolysis of the ethyl ester.
Following this initial step, the resulting 3,5-dichloropicolinic acid could undergo further transformation. In the case of 3,5-dichloro-p-anisyl alcohol, the demethylated product was further converted through both biotic and abiotic routes. The biotic pathway involved oxidation of the alcohol group to a carboxylic acid, followed by decarboxylation to form 2,6-dichlorophenol. nih.govnih.gov An analogous pathway for 3,5-dichloropicolinic acid could involve decarboxylation to yield 2,4-dichloropyridine.
Identification and Quantification of Environmental Metabolites
The primary and most readily identifiable environmental metabolite of this compound is expected to be 3,5-dichloropicolinic acid , formed through the hydrolysis of the ester bond. This hydrolysis can be mediated by both abiotic (chemical) and biotic (microbial) processes.
Further degradation of 3,5-dichloropicolinic acid would lead to a range of other metabolites. Based on studies of related compounds, potential downstream metabolites could include hydroxylated and dechlorinated pyridine derivatives. For example, the biodegradation of picloram by the yeast Lipomyces kononenkoae was found to proceed through a didechlorinated, dihydroxylated, pyridinecarboxylic acid derivative. nih.govchemguide.co.uk
The anaerobic degradation of 3,5-dichloro-p-anisyl alcohol resulted in the formation of 3,5-dichloro-4-hydroxybenzoic acid and 2,6-dichlorophenol . nih.govnih.gov It is plausible that analogous metabolites could be formed from 3,5-dichloropicolinic acid under similar conditions.
Quantitative data on the environmental concentrations of this compound and its metabolites are scarce in publicly available literature, reflecting a potential gap in the environmental monitoring of this specific compound.
Table 2: Potential Environmental Metabolites of this compound
| Metabolite | Formation Pathway |
|---|---|
| 3,5-Dichloropicolinic acid | Hydrolysis (Abiotic and Biotic) |
| Didechlorinated, dihydroxylated pyridinecarboxylic acid derivatives | Microbial degradation (Aerobic) |
This table is based on degradation pathways of structurally similar compounds and represents potential, rather than definitively identified, metabolites of this compound.
Development and Validation of Robust Analytical Methodologies
Chromatographic Separation Techniques: Optimization and Application (GC-MS, LC-MS, HPLC)
The analysis of picolinate-family compounds, including esters like Ethyl 3,5-dichloropicolinate, relies heavily on high-resolution chromatographic separation. The choice of technique is often dictated by the analyte's physicochemical properties and the complexity of the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. While the parent picolinic acids require a derivatization step to convert them into more volatile esters before GC analysis, this compound, being an ester, is amenable to direct GC-MS analysis. nih.govresearchgate.net The optimization of GC-MS methods involves selecting the appropriate capillary column (e.g., DB-5MS) and temperature programming to achieve optimal separation from matrix interferences. nih.gov Mass spectrometry provides definitive identification based on the compound's unique mass spectrum and fragmentation patterns. aidic.it
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with a tandem mass spectrometry (MS/MS) detector, is the preferred method for many modern multi-residue pesticide analyses due to its ability to handle a wide range of compound polarities and thermal stabilities without the need for derivatization. nih.gov For compounds like this compound, a reversed-phase LC system is typically employed. Separation is achieved on columns such as a C18 or a biphenyl (B1667301) column, which are effective for retaining and separating non-polar to moderately polar compounds. nih.govmhlw.go.jp The mobile phase usually consists of a gradient mixture of an aqueous component (like water with ammonium (B1175870) acetate) and an organic solvent (such as methanol (B129727) or acetonitrile). mhlw.go.jp The mass spectrometer is operated in a mode like multiple reaction monitoring (MRM) for high selectivity and sensitivity. ddtjournal.com
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a viable, cost-effective alternative for the quantification of aromatic compounds like picolinate (B1231196) derivatives, especially when high concentrations are expected or when MS detectors are unavailable. medcraveonline.com The method typically utilizes a reversed-phase C18 column with an isocratic or gradient mobile phase of acetonitrile (B52724) and a buffered aqueous solution. pensoft.net Wavelength selection for the UV detector is critical for achieving maximum sensitivity and is set based on the analyte's UV absorbance maximum. semanticscholar.org
Advanced Sample Preparation Protocols for Diverse Matrices
Effective sample preparation is a critical step to isolate this compound from complex matrices such as soil, water, and plant tissues, and to concentrate it to levels suitable for instrumental analysis. epa.govpublications.gc.ca
The goal of solvent extraction is to efficiently transfer the target analyte from the sample matrix into a liquid phase that is compatible with the subsequent analytical steps. The choice of solvent is paramount and is based on analyte polarity and matrix composition.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in agricultural and food matrices. The procedure typically involves an initial extraction with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation and remove water. nih.govhpst.cz For acidic pesticides, the extraction solvent is often acidified to ensure the analytes are in a neutral form, enhancing their partitioning into the organic solvent. hpst.cz
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a water-immiscible organic solvent is a classic approach.
Solid-Phase Extraction (SPE): SPE is used for both cleanup and concentration. For picolinate compounds in water, cartridges packed with sorbents like octadecylsilanized silica (B1680970) gel (C18) can be used to trap the analyte, which is then eluted with a small volume of an organic solvent. mhlw.go.jp
The table below summarizes solvents used for extracting related pesticide compounds from various matrices.
| Solvent/Method | Matrix Type | Target Compounds | Reference |
|---|---|---|---|
| Acetonitrile (QuEChERS) | Soil, Chives, Agricultural Products | General Pesticides, Dichloroanilines | nih.govnih.gov |
| Ethyl Acetate | Soil, Plant Heartwoods | Chlorinated Compounds, Flavonoids | semanticscholar.orgresearchgate.net |
| Ethyl Acetate-Acetone-Water | Soil | Chlorinated Compounds | researchgate.net |
| Methanol | Beef Fat | Volatile Flavor Compounds | mdpi.com |
Derivatization is a chemical modification process used to enhance a compound's analytical properties. For GC analysis, this typically involves converting polar, non-volatile compounds into more volatile and thermally stable derivatives. nih.gov
For the analysis of the parent acid of this compound (3,5-dichloropicolinic acid) by GC-MS, derivatization is essential. A common strategy is esterification, which converts the polar carboxylic acid group into a less polar, more volatile ester. researchgate.net This can be achieved by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid). nih.gov The resulting product of such a reaction with ethanol (B145695) would be this compound itself. Therefore, while crucial for analyzing the parent acid, this derivatization step is not required when this compound is the target analyte. Other reagents like trimethylanilinium hydroxide (B78521) (TMAH) can also be used for rapid methylation in the GC injector port. nih.gov
For LC-MS analysis, derivatization is generally not necessary but can be employed to improve ionization efficiency and thus sensitivity for certain compounds. ddtjournal.com
Rigorous Method Validation: Precision, Accuracy, and Limit of Detection
Any analytical method developed for regulatory monitoring or scientific study must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Key validation parameters include precision, accuracy, and the limit of detection (LOD). epa.govgoogle.com Validation is performed according to established guidelines, such as those from the ICH. medcraveonline.com
Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Accuracy: This measures the closeness of the mean test results to the true value. It is often assessed through recovery experiments, where the sample is spiked with a known amount of the analyte and the percentage recovered is calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. publications.gc.ca
The following table presents typical validation data for the analysis of the related picolinic acid herbicide, aminopyralid, which demonstrates the performance achievable for this class of compounds.
| Matrix | Analytical Method | LOQ | LOD | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Barley, Wheat, Grass | LC-MS/MS | 0.01 ppm | 0.002 ppm | Adequate at LOQ | publications.gc.ca |
| Bovine Milk, Tissues | LC-MS/MS | 0.01 ppm | Not Reported | Adequate at LOQ | publications.gc.ca |
| Water | GC-MS (after derivatization) | ≤0.02 µg/L (LOD) | Not Reported | 82.07 - 116.99 | researchgate.net |
Implementation of Multi-Residue and Single-Residue Analytical Frameworks
Analytical methods can be designed to target a single residue or multiple residues simultaneously.
Single-Residue Methods: These methods are optimized for the best possible performance (e.g., lowest detection limit) for a single specific compound. They are often used in research settings, metabolism studies, or when a particular contaminant is of primary concern.
Multi-Residue Methods (MRMs): These frameworks are designed to detect and quantify a large number of pesticides in a single analytical run. nih.gov They are highly efficient and cost-effective for routine monitoring and surveillance programs. google.com The development of an MRM involves finding a compromise in extraction and chromatographic conditions that provides acceptable performance for a wide range of analytes. The QuEChERS extraction method followed by LC-MS/MS analysis is a cornerstone of modern MRMs, capable of analyzing hundreds of pesticides, likely including this compound, across various commodity types. nih.govmhlw.go.jp
Prospective Research Avenues and Innovative Applications
Rational Design and Synthesis of Next-Generation Halogenated Picolinates
The targeted design and synthesis of new chemical entities with tailored properties is a cornerstone of modern chemistry. For halogenated picolinates, rational design strategies are being employed to create next-generation compounds with improved efficacy and specificity. This approach relies on a deep understanding of structure-activity relationships (SAR), where the type, number, and position of halogen substituents on the picolinate (B1231196) scaffold are systematically varied to modulate the molecule's electronic and steric properties. nih.gov
The introduction of chlorine atoms, for instance, can enhance a molecule's binding affinity to biological targets through the formation of halogen bonds, a type of non-covalent interaction with nucleophilic groups. nih.gov Furthermore, the presence of halogens can block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a potential drug candidate. nih.gov Researchers are exploring the synthesis of a wide array of halogenated picolinates, moving beyond simple chloro-derivatives to include fluoro, bromo, and iodo substitutions, each conferring unique physicochemical characteristics. researchgate.net
The synthesis of these next-generation compounds often involves multi-step processes. A general approach may start with a commercially available dichloropicolinic acid, which can be esterified to produce the corresponding ethyl ester. nih.gov Subsequent modifications can be introduced through various organic reactions, including nucleophilic aromatic substitution to replace a chlorine atom with another functional group, or cross-coupling reactions like the Suzuki-Miyaura coupling to introduce new carbon-carbon bonds. The development of efficient and selective synthetic methods is crucial for accessing a diverse library of halogenated picolinates for further investigation.
| Design Strategy | Objective | Example Modification | Potential Outcome |
| Structure-Activity Relationship (SAR) Studies | Modulate electronic and steric properties | Varying halogen type (F, Cl, Br, I) and position | Enhanced target affinity and specificity |
| Metabolic Blocking | Improve pharmacokinetic profile | Introduction of halogens at metabolically active sites | Increased in vivo stability and duration of action |
| Halogen Bonding | Enhance binding to biological targets | Incorporation of chlorine or other halogens | Improved ligand-receptor interactions nih.gov |
| Bioisosteric Replacement | Alter physicochemical properties | Replacing a functional group with another of similar size and electronics | Modified solubility, permeability, and metabolic stability |
Discovery of Novel Biological Targets and Therapeutic Implications
A significant area of future research for ethyl 3,5-dichloropicolinate and its derivatives lies in the discovery of novel biological targets and the exploration of their therapeutic potential. While picolinic acid and its derivatives have been investigated for various biological activities, the specific profile of this compound remains an open area of inquiry.
Research into related halogenated compounds provides clues to potential applications. For example, halogenated secondary metabolites have been investigated as potential inhibitors of the Chikungunya virus, targeting the nsP2 protease, which is essential for viral replication. nih.gov This suggests that halogenated picolinates could be explored for their antiviral properties against a range of pathogens.
Furthermore, derivatives of picolinic acid have been explored for their potential in treating cardiovascular diseases by targeting multiple enzymes such as MAPK and PCSK9. researchgate.net The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, produces several neuroactive compounds and its enzymes are considered promising targets for neurological disorders. nih.gov Given the structural similarity, halogenated picolinates could be investigated for their ability to modulate enzymes within this pathway.
The anticancer potential of picolinate derivatives is another promising avenue. Certain aminopicolinate derivatives have shown activity against Mycobacterium tuberculosis and have been investigated for their ability to overcome drug resistance in breast cancer. The specific substitution pattern of this compound may lead to novel interactions with cancer-related targets.
| Potential Therapeutic Area | Potential Biological Target | Rationale/Supporting Evidence |
| Antiviral | Viral proteases (e.g., Chikungunya nsP2) | Halogenated metabolites show promise as viral inhibitors. nih.gov |
| Cardiovascular Disease | Enzymes like MAPK, PCSK9 | Picolinate derivatives have been explored for this purpose. researchgate.net |
| Neurological Disorders | Kynurenine pathway enzymes | Picolinic acid is related to the kynurenine pathway. nih.gov |
| Anticancer | Various cancer-related proteins | Picolinate derivatives have shown anticancer and resistance-modifying activity. |
| Antitubercular | Mycobacterium tuberculosis enzymes | Aminopicolinate derivatives have demonstrated activity. |
Exploration of Sustainable and Economically Viable Synthetic Routes
The principles of green chemistry are increasingly influencing the development of chemical manufacturing processes. chemistryjournals.net For this compound, future research will undoubtedly focus on creating more sustainable and economically viable synthetic routes. This involves a shift away from traditional methods that may use hazardous reagents, generate significant waste, and consume large amounts of energy. chemistryjournals.netijnc.ir
Key areas for improvement include the use of renewable feedstocks, the development of catalytic processes to replace stoichiometric reagents, and the use of safer solvents. chemistryjournals.netrsc.org For instance, the esterification of 3,5-dichloropicolinic acid could be optimized by using solid acid catalysts that can be easily recovered and reused, reducing waste and simplifying purification.
Another approach is the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel. rsc.org This can significantly reduce the number of unit operations, solvent usage, and waste generation, leading to a more efficient and economical process. cognitoedu.org Flow chemistry, where reactions are performed in continuous-flow reactors, offers advantages in terms of safety, scalability, and process control, and could be applied to the synthesis of this compound. ijnc.ir
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Waste Prevention | High atom economy reactions, catalytic processes | Reduced generation of harmful byproducts. ijnc.ircognitoedu.org |
| Safer Solvents and Reagents | Use of benign solvents, renewable feedstocks | Minimized environmental impact and health risks. chemistryjournals.netrsc.org |
| Energy Efficiency | Microwave-assisted synthesis, flow chemistry | Reduced reaction times and energy consumption. ijnc.ir |
| Catalysis | Use of recoverable and reusable catalysts | Increased efficiency and reduced waste. chemistryjournals.net |
| Process Intensification | One-pot reactions, continuous processing | Fewer operational steps, lower costs. rsc.org |
Integration of Cheminformatics and Machine Learning for Predictive Modeling
The integration of computational tools is revolutionizing the field of chemical research and drug discovery. nih.govmdpi.com For this compound and its analogs, cheminformatics and machine learning offer powerful methods for predictive modeling. nih.gov These approaches can significantly accelerate the research and development process by prioritizing the synthesis of compounds with the highest probability of success.
Cheminformatics involves the use of computational methods to analyze and model chemical data. researchgate.net By creating large virtual libraries of halogenated picolinates, researchers can use computational tools to predict a wide range of properties, including their physicochemical characteristics, biological activity, and potential toxicity. neovarsity.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these molecules with their observed biological effects, providing valuable insights for the rational design of more potent and selective compounds. nih.govneovarsity.org
Machine learning algorithms can be trained on existing chemical and biological data to build predictive models. nih.gov These models can then be used to screen virtual compound libraries and identify promising candidates for synthesis and experimental testing. mdpi.com This in silico screening can save considerable time and resources compared to traditional high-throughput screening methods. nih.gov Furthermore, machine learning can aid in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which is a critical step in the drug development pipeline.
| Computational Approach | Application | Advantage |
| Cheminformatics | Management and analysis of chemical data, virtual library design | Efficient handling and exploration of chemical space. researchgate.net |
| QSAR Modeling | Predicting biological activity based on molecular structure | Guides rational design of more effective compounds. nih.govneovarsity.org |
| Machine Learning | Predictive modeling of activity, toxicity, and ADMET properties | Accelerates discovery by prioritizing promising candidates. mdpi.comnih.gov |
| Virtual Screening | In silico screening of large compound libraries | Reduces the need for extensive experimental screening. neovarsity.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
